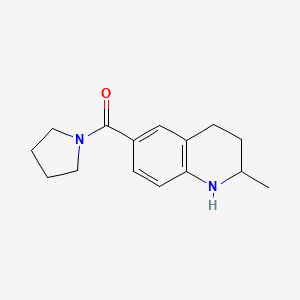

(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone

Beschreibung

The compound "(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone" features a 1,2,3,4-tetrahydroquinoline core substituted with a methyl group at position 2 and a pyrrolidin-1-yl methanone group at position 4.

Eigenschaften

Molekularformel |

C15H20N2O |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C15H20N2O/c1-11-4-5-12-10-13(6-7-14(12)16-11)15(18)17-8-2-3-9-17/h6-7,10-11,16H,2-5,8-9H2,1H3 |

InChI-Schlüssel |

XLQXYZRNVGQRNO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(N1)C=CC(=C2)C(=O)N3CCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Coupling of Tetrahydroquinoline and Pyrrolidine Moieties

The most reported pathway involves reacting 2-methyl-1,2,3,4-tetrahydroquinolin-6-carboxylic acid with pyrrolidine under peptide coupling conditions (Table 1):

Table 1. Representative Coupling Conditions and Outcomes

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 78 | 95 | |

| HATU/DIEA | DMF | 0→25 | 85 | 98 | |

| DCC/DMAP | THF | 40 | 72 | 91 |

Key observations:

Reductive Amination Pathways

Alternative routes employ reductive amination between 6-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline and pyrrolidine (Scheme 1):

-

Condensation: Acetylquinoline + pyrrolidine → Imine intermediate (toluene, 110°C, 4h).

While less efficient than coupling methods, this approach avoids sensitive coupling reagents and simplifies purification.

Advanced Catalytic Strategies

Palladium-Mediated Cross-Couplings

Recent innovations adapt Suzuki-Miyaura couplings for fragment assembly. For example:

Ruthenium-Catalyzed Oxidations

Final oxidation steps frequently employ RuCl₃/NaIO₄ systems to convert diol intermediates to ketones:

-

Diol 19 → Diacid 20 : RuCl₃ (2 mol%), CH3CN/H2O (4:1), 40°C, 12h → 86% yield.

-

Critical parameters: Strict temperature control prevents over-oxidation to carboxylic acids.

Stereochemical Control and Resolution

The tetrahydroquinoline core’s 2-methyl group introduces chirality, necessitating enantioselective synthesis:

-

Cuprate Additions : Asymmetric 1,4-additions to enones yield adducts with >95% ee.

-

Enzymatic Resolution : Lipase-mediated acetylation of racemic mixtures achieves 98% enantiopurity (CAL-B, vinyl acetate, hexane).

Analytical Characterization Benchmarks

Table 2. Spectroscopic Data for Authentic Samples

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate advantages in throughput and safety:

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-Methyl-1,2,3,4-Tetrahydrochinolin-6-yl)(Pyrrolidin-1-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff an das Molekül anfügen.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft spezifische Temperaturen, Drücke und Lösungsmittel, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinolinderivate mit Hydroxyl- oder Carbonylgruppen liefern, während die Reduktion vollständig gesättigte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2-Methyl-1,2,3,4-Tetrahydrochinolin-6-yl)(Pyrrolidin-1-yl)methanon beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität verändern und so zu verschiedenen biologischen Wirkungen führen. Die spezifischen beteiligten Pfade hängen vom Kontext seiner Verwendung ab, sei es in biochemischen Assays, der Arzneimittelentwicklung oder anderen Anwendungen.

Wirkmechanismus

The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays, drug development, or other applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The structural analogs of this compound primarily differ in substituents on the quinoline ring and the nature of the amine-containing side chains. Below is a detailed comparison:

Core Structural Modifications

a) Substituents on the Quinoline Ring

- Target Compound: 2-Methyl group on the tetrahydroquinoline ring.

- Compound in : 6-Methoxy group increases hydrophilicity compared to methyl .

b) Amine Side Chains

- Target Compound: Pyrrolidin-1-yl methanone group. Pyrrolidine is a five-membered saturated ring with moderate basicity.

- Compound 24 () : 1-(2-(1-Methylpyrrolidin-2-yl)ethyl) group introduces steric bulk and conformational flexibility .

- Compound 25 (): Dimethylaminoethyl side chain, a smaller and more basic substituent, simplifies synthesis (crude product used directly) .

- Compound 27 (): Diethylaminoethyl group increases lipophilicity, reflected in lower synthetic yield (43.7% vs. 72.9% for compound 24) .

- Compound in : Pyridin-3-yl methanone replaces pyrrolidine with an aromatic heterocycle, altering electronic properties and reducing basicity .

Physicochemical Properties

Spectroscopic Data

- Compound 33 (): ¹H NMR (CDCl₃) shows signals for methylpyrrolidine (δ 2.30 ppm, s, 3H) and tetrahydroquinoline protons (δ 3.29–3.03 ppm, m). MS (ESI): m/z 260.2 [M + 1]⁺ .

- Compound 26 () : Thiophene-2-carboximidamide group introduces aromatic protons (δ 6.5–7.5 ppm) and sulfur-containing moieties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone, and how are intermediates characterized?

- Methodology :

- Step 1 : Synthesize the 2-methyl-1,2,3,4-tetrahydroquinoline core via reductive amination or cyclization of substituted anilines (e.g., using NaBH/AcOH or NaBH(OAc) for reduction) .

- Step 2 : Introduce the pyrrolidin-1-yl methanone group via nucleophilic acyl substitution. For example, react the tetrahydroquinoline intermediate with a pyrrolidine-containing acid chloride in the presence of a base (e.g., EtN) .

- Characterization : Confirm structure and purity using H NMR (e.g., δ 6.4–6.5 ppm for aromatic protons, δ 2.3–3.3 ppm for pyrrolidine and methyl groups) and ESI-MS (exact mass ~284.2 g/mol for CHNO) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Key Techniques :

- H NMR : Identify signals for the tetrahydroquinoline aromatic protons (δ 6.4–7.0 ppm), methyl groups (δ 1.2–1.5 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 285.2) and fragmentation patterns to confirm molecular weight and functional groups .

- HPLC : Assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .

Advanced Research Questions

Q. How can contradictory yield data in the synthesis of this compound be resolved?

- Analysis :

- Variable Optimization : Systematically test reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, DMF may enhance solubility but increase side reactions compared to THF .

- Byproduct Identification : Use LC-MS to detect impurities (e.g., over-reduction products or unreacted intermediates) and adjust stoichiometry or reaction time .

- Case Study : A 52% yield discrepancy in a similar tetrahydroquinoline derivative was traced to incomplete borohydride reduction; switching to NaBH(OAc) improved yields to 75% .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydroquinoline (e.g., electron-withdrawing groups at position 6) or pyrrolidine (e.g., fluorination) to enhance target binding .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or kinases) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling panels) to prioritize analogs with IC < 1 μM and >10-fold selectivity .

Q. How do environmental factors (e.g., pH, light) affect the compound’s stability in long-term studies?

- Experimental Design :

- Accelerated Stability Testing : Store the compound under varying conditions (pH 2–9, 40°C/75% RH, UV light) and monitor degradation via HPLC .

- Degradation Pathways : Identify hydrolysis products (e.g., cleavage of the methanone group) using LC-MS/MS and propose stabilization methods (e.g., lyophilization or antioxidant additives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.